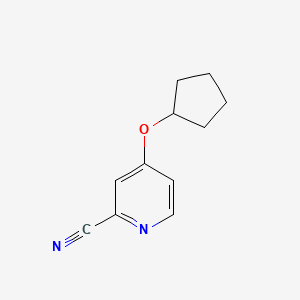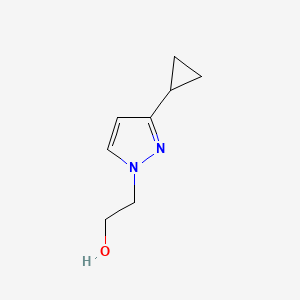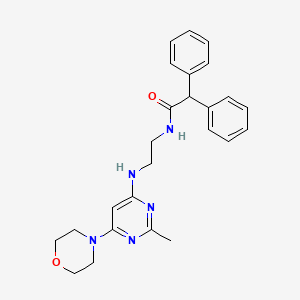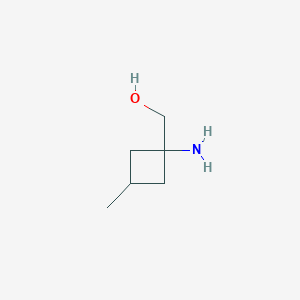![molecular formula C19H19NO4 B2887673 Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate CAS No. 2034540-09-3](/img/structure/B2887673.png)
Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate typically involves the formation of the azetidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenoxymethyl-substituted amine with a suitable benzoate derivative can lead to the formation of the desired azetidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom or the phenoxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The phenoxymethyl group may also play a role in binding to target sites, enhancing the compound’s overall efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative with biological activity.
Azetidine-3-carboxylic acid: Another azetidine derivative with potential medicinal applications.
Phenoxymethylpenicillin: An antibiotic with a phenoxymethyl group, highlighting the importance of this functional group in medicinal chemistry.
Uniqueness
Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate is unique due to its specific combination of the azetidine ring and the phenoxymethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-23-19(22)16-9-7-15(8-10-16)18(21)20-11-14(12-20)13-24-17-5-3-2-4-6-17/h2-10,14H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUYECKDVOCWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2887596.png)
![2-(4-ethoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2887598.png)
![(5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone](/img/structure/B2887599.png)

![[(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride](/img/new.no-structure.jpg)


![Methyl 3-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2887609.png)
![7-(3-chlorophenyl)-10-phenyl-4-thia-6,10-diazatricyclo[6.3.0.02,6]undecane-9,11-dione](/img/structure/B2887610.png)
![1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole](/img/structure/B2887611.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2887612.png)

